molecular formula C16H14N2OS B5672512 1-(2-methyl-1H-indol-3-yl)-2-(pyridin-2-ylsulfanyl)ethanone

1-(2-methyl-1H-indol-3-yl)-2-(pyridin-2-ylsulfanyl)ethanone

Cat. No.: B5672512
M. Wt: 282.4 g/mol
InChI Key: IQQRUFNSFFTCHJ-UHFFFAOYSA-N
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Description

1-(2-methyl-1H-indol-3-yl)-2-(pyridin-2-ylsulfanyl)ethanone is an organic compound that features a unique structure combining an indole moiety with a pyridine-sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-(pyridin-2-ylsulfanyl)ethanone typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Pyridine-Sulfanyl Group: The pyridine-sulfanyl group can be synthesized by reacting 2-chloropyridine with thiourea to form 2-mercaptopyridine, which is then coupled with the indole derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-methyl-1H-indol-3-yl)-2-(pyridin-2-ylsulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

1-(2-methyl-1H-indol-3-yl)-2-(pyridin-2-ylsulfanyl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological or oncological pathways.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-(pyridin-2-ylsulfanyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in the active site of enzymes, while the pyridine-sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methyl-1H-indol-3-yl)-2-(pyridin-2-yl)ethanone: Lacks the sulfanyl group, which may affect its reactivity and biological activity.

    1-(2-methyl-1H-indol-3-yl)-2-(pyridin-3-ylsulfanyl)ethanone: The position of the pyridine ring substitution can influence the compound’s properties.

    1-(2-methyl-1H-indol-3-yl)-2-(pyridin-4-ylsulfanyl)ethanone: Similar to the above, the position of substitution can lead to different reactivity and biological effects.

Uniqueness

1-(2-methyl-1H-indol-3-yl)-2-(pyridin-2-ylsulfanyl)ethanone is unique due to the specific combination of the indole and pyridine-sulfanyl groups, which can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(2-methyl-1H-indol-3-yl)-2-pyridin-2-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-11-16(12-6-2-3-7-13(12)18-11)14(19)10-20-15-8-4-5-9-17-15/h2-9,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQRUFNSFFTCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301329076
Record name 1-(2-methyl-1H-indol-3-yl)-2-pyridin-2-ylsulfanylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804413
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

573706-83-9
Record name 1-(2-methyl-1H-indol-3-yl)-2-pyridin-2-ylsulfanylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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